4-(4-Methylpiperazin-1-yl)-4-oxobutanamide
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Overview
Description
4-(4-Methylpiperazin-1-yl)-4-oxobutanamide is a chemical compound that features a piperazine ring substituted with a methyl group and an amide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Methylpiperazin-1-yl)-4-oxobutanamide typically involves the reaction of 4-methylpiperazine with a suitable acylating agent. One common method involves the use of 4-chlorobutyryl chloride as the acylating agent. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is typically conducted in an organic solvent like dichloromethane at a temperature range of 0-5°C to control the exothermic nature of the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include additional steps for purification, such as recrystallization or chromatography, to ensure the high purity of the final product. The use of continuous flow reactors can also enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
4-(4-Methylpiperazin-1-yl)-4-oxobutanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products
Oxidation: Formation of N-oxides.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of various substituted piperazine derivatives.
Scientific Research Applications
4-(4-Methylpiperazin-1-yl)-4-oxobutanamide has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with potential anti-inflammatory and anticancer properties.
Biological Studies: The compound is studied for its interactions with biological targets, including enzymes and receptors.
Industrial Applications: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(4-Methylpiperazin-1-yl)-4-oxobutanamide involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact mechanism can vary depending on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
- 4-(4-Methylpiperazin-1-yl)methylbenzoic acid
- 4-(4-Methylpiperazin-1-yl)phenylmethanone
- 4-(4-Methylpiperazin-1-yl)benzaldehyde
Uniqueness
4-(4-Methylpiperazin-1-yl)-4-oxobutanamide is unique due to its specific structural features, such as the presence of both a piperazine ring and an amide group. This combination imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
IUPAC Name |
4-(4-methylpiperazin-1-yl)-4-oxobutanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N3O2/c1-11-4-6-12(7-5-11)9(14)3-2-8(10)13/h2-7H2,1H3,(H2,10,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCQICGXPMCVNDC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=O)CCC(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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